molecular formula C14H19BO2 B3429936 (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane CAS No. 78782-27-1

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane

Cat. No.: B3429936
CAS No.: 78782-27-1
M. Wt: 230.11 g/mol
InChI Key: ARAINKADEARZLZ-ZHACJKMWSA-N
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Description

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane is a boronate ester featuring a styryl group (vinyl-substituted benzene) in the E-configuration. This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of conjugated alkenes and aromatic systems. Its stereochemistry and electronic properties make it valuable in stereoselective organic transformations.

Synthesis: The E-isomer is synthesized via a neat reaction of phenylacetylene with pinacolborane at 100°C for 3 days, followed by evaporation of volatiles . High yields (91%) are achieved using optimized protocols, as demonstrated in the preparation of structurally related derivatives .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-11H,1-4H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAINKADEARZLZ-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83947-56-2, 78782-27-1
Record name (E)-2-Phenylethylene-1-boronic acid, pinacol ester
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Record name trans-b-Styrylboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a styryl halide under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like tetrahydrofuran (THF). The reaction conditions are optimized to ensure high yield and selectivity of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent quality and high throughput of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the styryl group to an ethyl group.

    Substitution: The styryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Boronic acids or boronate esters.

    Reduction: Ethyl-substituted dioxaborolane.

    Substitution: Various substituted dioxaborolanes depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis Applications

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane is primarily utilized in organic synthesis due to its role as a boron-containing reagent. Its applications include:

1.1. Oxidative Coupling Reactions

This compound is employed in oxidative coupling reactions catalyzed by areneruthenium complexes. These reactions are significant for forming carbon-carbon bonds in the synthesis of complex organic molecules .

1.2. Cycloaddition Reactions

The compound can participate in cycloaddition reactions that are crucial for constructing cyclic structures from linear precursors. This application is vital in the synthesis of various natural products and pharmaceuticals .

1.3. Preparation of Allyl Vinyl Ethers

It serves as a precursor for the preparation of allyl vinyl ethers through copper-catalyzed coupling with alcohols. This transformation is useful in generating intermediates for further synthetic applications .

1.4. Synthesis of PKCθ Inhibitors

The compound has been used to synthesize 5-vinyl-3-pyridinecarbonitriles, which act as inhibitors for Protein Kinase C theta (PKCθ). This application is particularly relevant in the development of therapeutic agents targeting certain cancers and autoimmune diseases .

Medicinal Chemistry Applications

The unique structure of this compound also facilitates its use in medicinal chemistry:

2.1. Regioselective and Stereoselective Reactions

This compound is involved in regioselective and stereoselective palladium-catalyzed chelate-controlled intermolecular oxidative Heck reactions. Such reactions are instrumental in synthesizing medicinal compounds with specific stereochemical configurations .

2.2. Synthesis of Boron/Zinc Bimetallic Intermediates

It plays a role in the diastereoselective addition to zincated hydrazones and the stereospecific trapping of boron/zinc bimetallic intermediates by carbon electrophiles. This application enhances the efficiency of synthesizing complex organic molecules that may have therapeutic effects .

Mechanism of Action

The mechanism of action of (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling and substitution. The styryl group enhances the reactivity and selectivity of the compound in these reactions. Molecular targets include enzymes and receptors that interact with boron-containing compounds, influencing biological pathways and therapeutic outcomes.

Comparison with Similar Compounds

Research Findings and Implications

  • Stereochemical Influence : The E-isomer’s stability and synthetic accessibility make it preferable for most applications, while the Z-isomer is reserved for specific stereochemical requirements .
  • Substituent Effects : Electron-donating groups (e.g., -OCH₃) enhance reactivity in cross-couplings, whereas electron-withdrawing groups (e.g., -CF₃) necessitate tailored conditions .
  • Spectroscopic Signatures: ¹¹B NMR shifts (δ ~30–34) and vinyl proton signals (δ 6–7) help distinguish styryl derivatives from non-conjugated analogs .

Biological Activity

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C15H18B2O2
  • Molecular Weight : 298.108 g/mol
  • CAS Number : 1073354-88-7

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antiviral Activity : Studies have shown that compounds similar to this compound can inhibit RNA-dependent RNA polymerase NS5B in viral pathogens such as hepatitis C virus (HCV). For instance, a related compound demonstrated an EC50 of less than 50 nM in enzymatic assays and cell-based replicon assays .
  • Antimicrobial Properties : The compound has been evaluated for its activity against Mycobacterium tuberculosis (Mtb). In cell-based assays, it exhibited promising minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 μM against different strains of Mtb .
  • Cytotoxicity : Preliminary toxicity assessments suggest that the compound is harmful if swallowed and can cause skin irritation upon contact . This necessitates careful handling and further evaluation of its safety profile.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Viral Replication : By targeting viral polymerases like NS5B.
  • Interference with Bacterial Cell Wall Synthesis : Similar compounds have shown to disrupt the synthesis pathways in bacterial cells.

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundEC50/MIC ValueReference
AntiviralNS5B inhibitors<50 nM
AntimicrobialMtb strain H37Rv12.5–50 μM
Cytotoxicity(E)-4,4,5,5-Tetramethyl...H302 (harmful)

Case Study: Antiviral Efficacy

A study explored the antiviral efficacy of a series of compounds related to this compound against HCV. The results indicated that modifications in the molecular structure significantly influenced the potency against NS5B. The optimal compound demonstrated low solubility but high permeability and was metabolically unstable in vitro .

Case Study: Tuberculosis Treatment

In another investigation focusing on tuberculosis treatment strategies, several analogs were screened for activity against Mtb. Compounds showed varying degrees of effectiveness depending on the growth medium used. The findings suggested that structural modifications could enhance bioactivity and stability in vivo .

Q & A

Basic: What are the standard synthetic routes for (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling or hydroboration of styryl precursors. For Suzuki couplings, a styryl halide (e.g., styryl bromide) is reacted with pinacolborane derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at 60–80°C for 12–24 hours . For hydroboration, styrene derivatives are treated with pinacolborane (HBpin) in the presence of a transition-metal catalyst (e.g., Rh or Ir complexes) to achieve stereoselective E-isomer formation . Key purity checks involve ¹¹B NMR (δ ~30 ppm for boronate esters) and HPLC (>95% purity) .

Basic: How is this compound characterized to confirm its structure and purity?

Multinuclear NMR (¹H, ¹³C, ¹¹B) is critical:

  • ¹H NMR : Vinyl protons (δ 6.5–7.5 ppm, doublets with J = 16–18 Hz for E-styryl) .
  • ¹¹B NMR : Sharp singlet at δ ~30 ppm confirms boronate ester integrity .
  • X-ray crystallography (if crystalline) resolves stereochemistry, as seen in analogous ferrocenyl-dioxaborolane structures .
    Mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺ = 229.12 for C₁₄H₁₇BO₂), while HPLC at 254 nm assesses purity (>95%) .

Basic: What is the role of this boronate ester in Suzuki-Miyaura cross-coupling reactions?

The compound acts as a styryl boronate donor in palladium-catalyzed couplings with aryl/heteroaryl halides. Key parameters:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) in THF or dioxane.
  • Base : K₂CO₃ or CsF (2–3 equiv) to activate the boronate .
  • Temperature : 80–100°C for 12–24 hours.
    Typical yields range 60–85%, with side products (e.g., homocoupling) minimized by degassing solvents and strict anhydrous conditions .

Advanced: How do reaction conditions impact the stability of this boronate ester during storage and reactions?

The compound is moisture-sensitive and degrades via hydrolysis to styrylboronic acid. Stability protocols:

  • Storage : Argon atmosphere at –20°C in amber vials; shelf life >6 months .
  • Reaction Solvents : Anhydrous THF or toluene; avoid protic solvents (e.g., MeOH) to prevent boronate cleavage .
  • Thermal Stability : Decomposes above 150°C (TGA data for analogs ).
    FTIR monitoring (B-O stretch ~1350 cm⁻¹) detects degradation during prolonged reactions .

Advanced: What strategies optimize cross-coupling efficiency with sterically hindered aryl halides?

For bulky substrates (e.g., 2,6-disubstituted aryl bromides):

  • Ligand Design : Use bulky phosphines (e.g., SPhos, XPhos) to enhance Pd catalyst turnover .
  • Microwave Irradiation : Reduces reaction time (1–4 hours vs. 24 hours) and improves yields by 10–15% .
  • Co-solvents : Add DMF (10–20%) to solubilize hydrophobic substrates .
    Contradictions in literature yields (e.g., 50% vs. 75% for ortho-substituted partners) often stem from inadequate ligand screening .

Advanced: How can contradictions in reported catalytic efficiencies be resolved?

Discrepancies in Pd catalyst performance (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) require systematic kinetic profiling :

  • Turnover Frequency (TOF) : Measure initial rates under standardized conditions (substrate/catalyst ratio = 100:1).
  • Leaching Tests : ICP-MS quantifies Pd residues; <1 ppm indicates homogeneous catalysis .
  • Computational Studies : DFT modeling of transition states (e.g., B3LYP/6-31G*) rationalizes steric/electronic effects .

Advanced: What are its emerging applications in materials science beyond cross-coupling?

  • OLEDs : As a hole-transport layer precursor; styryl boronate esters enhance electron mobility (λₑₘ = 450–500 nm) .
  • Polymer Functionalization : Radical copolymerization with styrene derivatives introduces boron motifs for stimuli-responsive materials .
  • Supramolecular Chemistry : Host-guest complexes with crown ethers, validated by NMR titration (Ka ~10³ M⁻¹) .

Advanced: How do purity levels (e.g., 90% vs. 95%) affect experimental reproducibility?

Impurities (e.g., residual pinacol or styryl alcohol) can:

  • Inhibit Catalysis : >5% pinacol reduces Pd catalyst activity by 20–30% .
  • Skew Characterization : Broadened NMR peaks mask stereochemical assignments .
    Repurification Methods :
  • Flash Chromatography : Hexane/EtOAc (8:2) on silica gel.
  • Recrystallization : From hot pentane (yield loss ~10%) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane

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